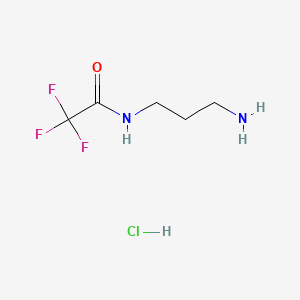
Metrenperone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metrenperone-d4 is a deuterated analogue of Metrenperone, a selective type 2 serotonergic receptor antagonist. The compound is primarily used in scientific research due to its enhanced stability and unique isotopic properties. This compound is characterized by the presence of four deuterium atoms, which replace four hydrogen atoms in the molecular structure, providing distinct advantages in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metrenperone-d4 involves the incorporation of deuterium atoms into the Metrenperone moleculeOne common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions to achieve the desired isotopic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced technologies and equipment is essential to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Metrenperone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Metrenperone-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic labeling.
Biology: Employed in studies involving receptor binding and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new drugs and analytical methods.
Mechanism of Action
Metrenperone-d4 exerts its effects by antagonizing the type 2 serotonergic receptors. This action inhibits the binding of serotonin to these receptors, thereby modulating various physiological processes. The compound also exhibits antagonist activity at alpha-1 and alpha-2 adrenergic receptors, as well as anti-histaminergic and anti-dopaminergic properties. These interactions contribute to its overall pharmacological profile and therapeutic potential .
Comparison with Similar Compounds
Metrenperone: The non-deuterated analogue with similar pharmacological properties.
Melperone: Another serotonergic receptor antagonist with a different chemical structure.
Methadone: An opioid analgesic with distinct pharmacological effects but some overlapping receptor interactions.
Uniqueness: Metrenperone-d4 is unique due to its deuterium labeling, which provides enhanced stability and distinct analytical advantages. This isotopic substitution allows for more precise studies in various research fields, making it a valuable tool in scientific investigations .
Properties
CAS No. |
1346600-31-4 |
|---|---|
Molecular Formula |
C24H26FN3O2 |
Molecular Weight |
411.514 |
IUPAC Name |
2,7-dimethyl-3-[1,1,2,2-tetradeuterio-2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H26FN3O2/c1-16-3-8-22-26-17(2)21(24(30)28(22)15-16)11-14-27-12-9-19(10-13-27)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3/i11D2,14D2 |
InChI Key |
AXQRPYKSPHUOGZ-WDVOAUESSA-N |
SMILES |
CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C)C=C1 |
Synonyms |
3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl-d4]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one; R 50970-d4; Sinomedol-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


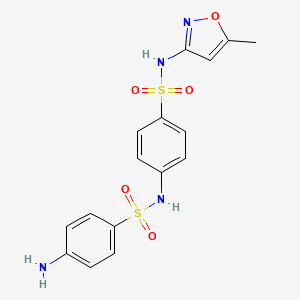
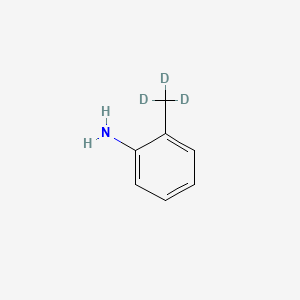
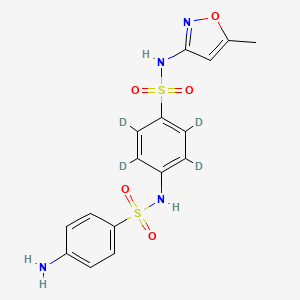
![ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B585534.png)
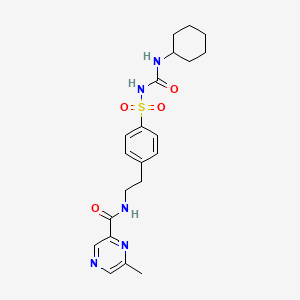

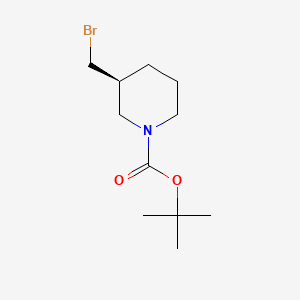
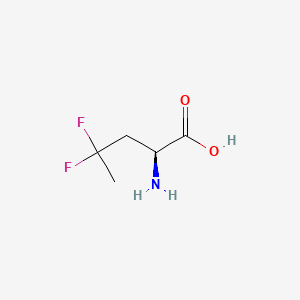
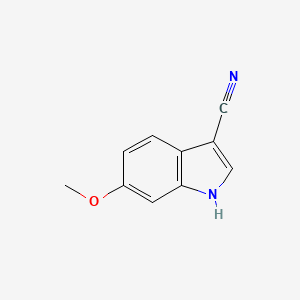
![[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile](/img/structure/B585547.png)
